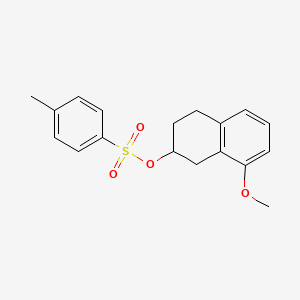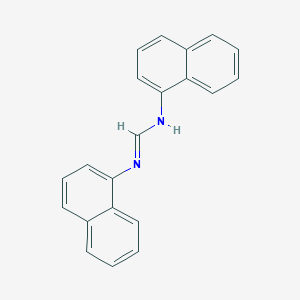
(R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico es un compuesto orgánico con una estructura compleja que incluye un grupo benciloxi, un grupo metoxi y un grupo funcional cetona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica la protección de un grupo hidroxilo, seguida de la introducción de los grupos benciloxi y metoxi a través de reacciones de sustitución nucleofílica. El paso final a menudo implica la oxidación de un intermedio para introducir el grupo funcional cetona.
Métodos de producción industrial
La producción industrial de ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico puede implicar el uso de sistemas de microreactores de flujo, que ofrecen ventajas en términos de eficiencia, versatilidad y sostenibilidad en comparación con los procesos tradicionales por lotes . Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Los grupos benciloxi y metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, y agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para la reducción. Las reacciones de sustitución a menudo requieren nucleófilos como alcóxidos o aminas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, el ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar reacciones catalizadas por enzimas y vías metabólicas. Sus características estructurales lo convierten en una sonda útil para investigar los mecanismos de acción enzimática.
Medicina
En medicina, el ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico tiene posibles aplicaciones como precursor para la síntesis de compuestos farmacéuticos. Su capacidad de sufrir diversas transformaciones químicas lo convierte en un intermedio versátil en el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Su perfil de reactividad único permite el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los grupos benciloxi y metoxi pueden participar en enlaces de hidrógeno e interacciones hidrofóbicas, mientras que el grupo cetona puede actuar como un centro electrófilo. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido ®-2-(benciloxi)butanoico
- Derivados de ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico
- Compuestos carbonílicos α,β-insaturados
Unicidad
El ácido ®-3-(benciloxi)-5-metoxi-5-oxopentanoico es único debido a su combinación de grupos funcionales, lo que permite una amplia gama de transformaciones químicas.
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(3R)-5-methoxy-5-oxo-3-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H16O5/c1-17-13(16)8-11(7-12(14)15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
SMQIMDQORJCSIR-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)C[C@@H](CC(=O)O)OCC1=CC=CC=C1 |
SMILES canónico |
COC(=O)CC(CC(=O)O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


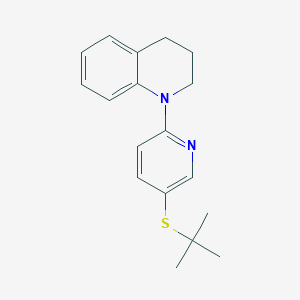
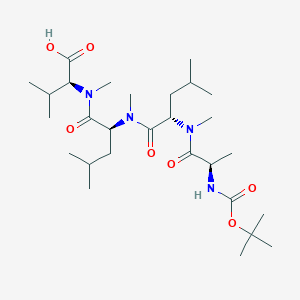
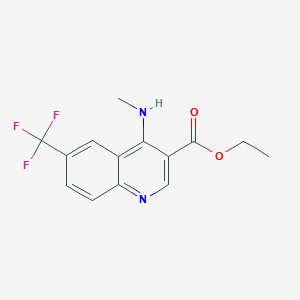

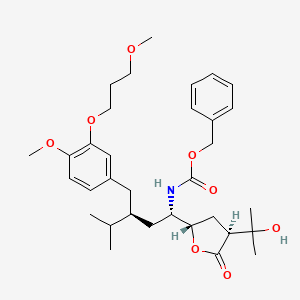
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)

![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)
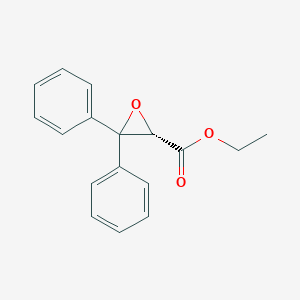
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
